molecular formula C18H14ClF3N2O4S2 B2586500 5-Chloro-N-(2,4-dimethoxybenzyl)-2,4-difluoro-N-(5-fluorothiazol-2-yl)benzenesulfonamide CAS No. 1788874-30-5

5-Chloro-N-(2,4-dimethoxybenzyl)-2,4-difluoro-N-(5-fluorothiazol-2-yl)benzenesulfonamide

Cat. No. B2586500
M. Wt: 478.89
InChI Key: RERLOQDFASKPNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-N-(2,4-dimethoxybenzyl)-2,4-difluoro-N-(5-fluorothiazol-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H14ClF3N2O4S2 and its molecular weight is 478.89. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-N-(2,4-dimethoxybenzyl)-2,4-difluoro-N-(5-fluorothiazol-2-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-N-(2,4-dimethoxybenzyl)-2,4-difluoro-N-(5-fluorothiazol-2-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Redox Mediators in Organic Pollutant Degradation

Redox mediators significantly enhance the efficiency of enzymatic degradation of recalcitrant organic pollutants. Enzymes like laccases, peroxidases, and others degrade various pollutants in the presence of redox mediators, improving the treatment of industrial effluents and contributing to environmental remediation efforts. This approach is promising for the degradation of aromatic compounds present in industrial wastewater, suggesting potential applications for similar chemical structures in facilitating enzyme-mediated redox reactions (Husain & Husain, 2007).

Photosensitive Protecting Groups

Photosensitive protecting groups play a crucial role in synthetic chemistry, particularly in the development of light-sensitive compounds that can be activated or deactivated by light. The application of such groups, including 2-nitrobenzyl, 3-nitrophenyl, and 3,5-dimethoxybenzyl, shows promise for future innovations in drug delivery systems, photoresponsive materials, and the controlled release of active agents (Amit, Zehavi, & Patchornik, 1974).

Pharmacology and Toxicology of Hallucinogens

Research into the pharmacology and toxicology of N-benzylphenethylamine hallucinogens, such as NBOMes, provides critical insights into the interaction of complex organic molecules with biological receptors. Understanding the binding affinity, potency, and toxicological profiles of such compounds is essential for developing safer therapeutic agents and for assessing environmental and health risks (Halberstadt, 2017).

Environmental and Health Impacts of Fluoroalkylether Substances

Studies on the environmental occurrence, fate, and effects of fluoroalkylether compounds, such as F-53B, Gen-X, and ADONA, highlight the importance of monitoring and understanding the impacts of novel chemical substances. These insights are crucial for assessing the risks associated with persistent organic pollutants and for developing strategies to mitigate their effects on human health and the environment (Munoz et al., 2019).

properties

IUPAC Name

5-chloro-N-[(2,4-dimethoxyphenyl)methyl]-2,4-difluoro-N-(5-fluoro-1,3-thiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF3N2O4S2/c1-27-11-4-3-10(15(5-11)28-2)9-24(18-23-8-17(22)29-18)30(25,26)16-6-12(19)13(20)7-14(16)21/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERLOQDFASKPNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN(C2=NC=C(S2)F)S(=O)(=O)C3=CC(=C(C=C3F)F)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF3N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-N-(2,4-dimethoxybenzyl)-2,4-difluoro-N-(5-fluorothiazol-2-yl)benzenesulfonamide

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